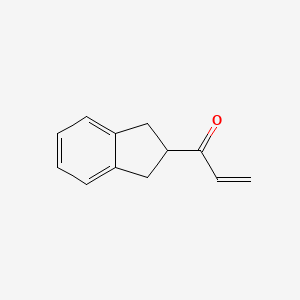
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of an indene ring system fused with a prop-2-en-1-one moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one can be synthesized through several methods. One common approach involves the intramolecular hydroacylation of 2-(prop-2-ynyl)benzaldehydes using a nickel catalyst. This method has been shown to be efficient and yields the desired compound with good selectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogenation catalysts to convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid at 35-40°C.
Reduction: Hydrogenation using palladium or nickel catalysts.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products Formed
Oxidation: Formation of ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indene derivatives.
Applications De Recherche Scientifique
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-dihydro-1H-inden-2-yl)propan-1-one: A closely related compound with a similar indene ring system but different functional group.
2,3-dihydro-1H-inden-1-one: Another indene derivative with distinct structural features and reactivity.
Uniqueness
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one is unique due to its combination of the indene ring system with a prop-2-en-1-one moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C12H12O |
|---|---|
Poids moléculaire |
172.22 g/mol |
Nom IUPAC |
1-(2,3-dihydro-1H-inden-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C12H12O/c1-2-12(13)11-7-9-5-3-4-6-10(9)8-11/h2-6,11H,1,7-8H2 |
Clé InChI |
IINAIYOXHYNZKO-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)C1CC2=CC=CC=C2C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



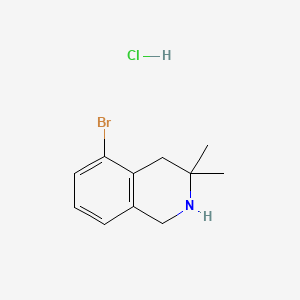

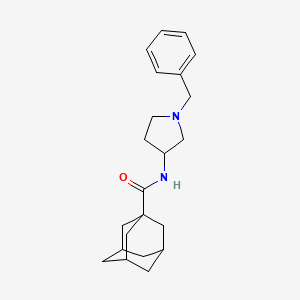

![N-[3-(3-aminopropoxy)propyl]-2-[2-(2,6-dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxy-acetamide](/img/structure/B13588088.png)
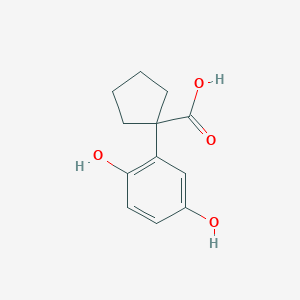
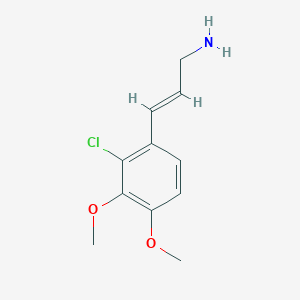



![2-[2-(4-Fluorophenyl)ethyl]-3,3-dimethylbutanoicacid](/img/structure/B13588142.png)
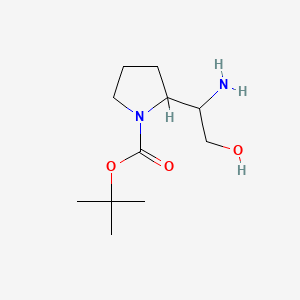
![6-{[(tert-butoxy)carbonyl]amino}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxylicacid](/img/structure/B13588149.png)
